molecular formula C27H26ClN3O4 B2611672 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 894551-03-2

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2611672
CAS No.: 894551-03-2
M. Wt: 491.97
InChI Key: WJCXASZBRIAWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Neuroprotective Applications

One of the primary applications of related anilidoquinoline derivatives has been in the treatment of Japanese encephalitis. A study by Ghosh et al. (2008) demonstrated that a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro. The compound significantly reduced viral load and increased survival rates in infected mice, suggesting its potential utility in treating viral encephalitis (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized a series of novel quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. Among these compounds, one demonstrated potent analgesic and anti-inflammatory effects, comparable to diclofenac sodium, with a significantly lower ulcerogenic potential. This suggests the utility of quinazolinyl acetamides in developing safer analgesic and anti-inflammatory agents (Alagarsamy et al., 2015).

Antimalarial Activity

Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of quinoline derivatives, identifying compounds with significant potency against Plasmodium berghei in mice. These findings highlight the potential of quinoline derivatives in creating effective antimalarial therapies (Werbel et al., 1986).

Structural and Fluorescent Properties

Karmakar et al. (2007) studied the structural aspects and fluorescence properties of amide-containing isoquinoline derivatives. Their research revealed that these compounds exhibit strong fluorescence emission, indicating their potential applications in fluorescent markers or probes (Karmakar et al., 2007).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. The optimization of these compounds resulted in improved plasmatic stability while maintaining their in vitro antifungal activity, underscoring their potential as antifungal therapeutics (Bardiot et al., 2015).

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-21(28)10-7-11-22(17)30-26(32)16-31-23-14-25(35-3)24(34-2)13-18(23)12-19(27(31)33)15-29-20-8-5-4-6-9-20/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCXASZBRIAWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.